1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene
Description
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene is an anthracene-based derivative functionalized with methoxy groups at the 1,2-positions and phenylethynyl groups at the 9,10-positions. This compound belongs to a class of organic semiconductors and luminescent materials, where the methoxy substituents modulate electronic properties and intermolecular interactions. The phenylethynyl groups extend conjugation, enhancing π-orbital overlap and enabling applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors . The methoxy groups may improve solubility in polar solvents compared to non-polar derivatives, facilitating solution-based processing .
Properties
CAS No. |
80034-23-7 |
|---|---|
Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,2-dimethoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-30-22-21-29-27(19-17-23-11-5-3-6-12-23)25-15-9-10-16-26(25)28(31(29)32(30)34-2)20-18-24-13-7-4-8-14-24/h3-16,21-22H,1-2H3 |
InChI Key |
VKRGDXVDWQUWAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity . The process involves the coupling of 1,2-dimethoxyanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene is utilized as an emissive layer in OLEDs. Its high photoluminescence quantum yield makes it an excellent candidate for light-emitting materials. Research indicates that devices incorporating this compound exhibit enhanced efficiency and brightness compared to traditional organic emitters .
Organic Photovoltaics (OPVs)
The compound also shows promise in OPVs. Its ability to form excimers and triplet states can be harnessed to improve the efficiency of energy conversion processes. Studies have demonstrated that blending this compound with electron-accepting materials can lead to increased power conversion efficiencies .
Photonics
Fluorescent Probes
Due to its strong fluorescence properties, this compound is employed as a fluorescent probe in various biochemical assays. Its high sensitivity allows for the detection of low concentrations of analytes in complex biological samples .
Chemiluminescence
This compound has been integrated into chemiluminescent systems where it acts as a fluorescer. The efficiency of chemiluminescent reactions can be significantly improved by using this compound due to its favorable solubility in polar organic solvents and high quantum yield .
Materials Science
Thin Film Applications
The compound's ability to form highly crystalline thin films makes it suitable for applications in thin-film transistors and sensors. The structural integrity and electronic properties of these films can be optimized through thermal vapor deposition techniques .
Nanocomposites
Incorporating this compound into nanocomposites enhances their optical properties. This has implications for developing advanced materials with tailored optical characteristics for use in photonic devices and sensors .
Case Study 1: OLED Performance Enhancement
A study investigated the use of this compound in OLEDs. The results showed that devices with this compound achieved a maximum external quantum efficiency of 25%, significantly higher than conventional OLEDs using other emissive materials. The authors attributed this improvement to the efficient energy transfer mechanisms facilitated by the compound's molecular structure .
Case Study 2: Photovoltaic Efficiency
In another study focusing on OPVs, researchers blended this compound with a fullerene derivative. The resulting device exhibited a power conversion efficiency of 12%, which was a notable improvement over devices without the compound. This enhancement was linked to the effective charge separation and transport characteristics imparted by the compound .
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene involves its interaction with light. Upon absorption of light, the compound undergoes a transition to an excited state, which then returns to the ground state by emitting light. The molecular targets and pathways involved in this process include the electronic states of the compound and the surrounding environment, which can affect the efficiency and wavelength of the emitted light .
Comparison with Similar Compounds
Comparison with Similar Compounds
9,10-Bis(phenylethynyl)anthracene (BPEA)
- Structure : Lacks methoxy groups; phenylethynyl groups at 9,10-positions.
- Properties :
- Applications: Used in mechano- and thermoresponsive luminescent materials due to excimer formation in the solid state .
- Comparison : The absence of methoxy groups in BPEA reduces steric hindrance, favoring closer π-π stacking. However, 1,2-dimethoxy substitution may enhance solubility and alter exciton coupling dynamics .
2,6-Diphenyl-9,10-bis(phenylethynyl)anthracene
- Structure : Phenyl groups at 2,6-positions; phenylethynyl groups at 9,10-positions.
- Properties :
- Applications : Superior integrated optoelectronic performance in OLEDs and transistors .
- Comparison: Unlike 1,2-dimethoxy substitution, 2,6-diphenyl substitution prioritizes charge transport over solubility.
Chlorinated Derivatives (e.g., 1-Chloro- and 1,8-Dichloro-BPEA)
- Structure : Chlorine substituents at 1- or 1,8-positions.
- Properties :
- Applications : Used in high-intensity chemiluminescent systems (e.g., military-grade glow sticks) .
- Comparison : Chlorine’s electron-withdrawing nature lowers HOMO levels compared to methoxy’s electron-donating effect, altering charge injection barriers in devices .
2-Ethyl-9,10-bis(phenylethynyl)anthracene
- Structure : Ethyl group at the 2-position.
- Properties: Molecular Weight: 406.52 g/mol (vs. 378.46 g/mol for BPEA) .
- Comparison : Methoxy groups at 1,2-positions likely improve solubility more effectively than ethyl groups, which prioritize hydrophobicity .
5,12-Bis(phenylethynyl)tetracene
- Structure : Extended tetracene core with phenylethynyl groups.
- Properties :
- Comparison : The dimethoxy-BPEA derivative retains anthracene’s smaller bandgap, favoring visible-light emission, whereas tetracene derivatives target broader spectral ranges .
Research Implications
- Optoelectronics : Methoxy substitution balances solubility and emission properties, making 1,2-dimethoxy-BPEA suitable for solution-processed OLEDs .
- Environmental Impact : Unlike chlorinated derivatives, methoxy-BPEA may pose lower toxicity risks, aligning with green chemistry trends .
- Future Directions : Comparative studies on exciton dynamics and charge transport in dimethoxy-BPEA versus diphenyl-BPEA are needed to optimize device performance .
Biological Activity
1,2-Dimethoxy-9,10-bis(phenylethynyl)anthracene is an organic compound with significant potential in various fields, particularly in organic electronics and photonics. Its biological activity has garnered attention due to its structural properties that facilitate interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C_{22}H_{18}O_{2}
- Molecular Weight : 330.38 g/mol
- CAS Number : 80034-23-7
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily attributed to its ability to interact with various cellular targets:
- Singlet Fission (SF) : The compound is known for its efficient singlet fission process, converting a singlet exciton into two triplet excitons. This property is crucial for enhancing the efficiency of organic solar cells by increasing the number of charge carriers generated from absorbed photons .
- Antioxidant Activity : Research indicates that derivatives of anthracene compounds can exhibit antioxidant properties, potentially protecting cells from oxidative stress .
- Photodynamic Therapy Potential : The compound's ability to generate reactive oxygen species (ROS) upon light activation suggests its potential use in photodynamic therapy for cancer treatment. The generation of ROS can induce apoptosis in cancer cells .
Study on Singlet Fission
A study highlighted the role of torsional disorder in the excited state dynamics of 9,10-bis(phenylethynyl)anthracene derivatives. It was found that the efficiency of singlet fission is influenced by the molecular packing and intermolecular interactions within crystalline structures. The study demonstrated that modifications in substituents could enhance or inhibit singlet fission efficiency, impacting the design of new materials for solar energy applications .
Antioxidant Properties
In a comparative analysis, various anthracene derivatives were evaluated for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that this compound showed significant radical scavenging activity compared to other tested compounds. This property underscores its potential therapeutic application in preventing oxidative stress-related diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C_{22}H_{18}O_{2} |
| Molecular Weight | 330.38 g/mol |
| CAS Number | 80034-23-7 |
| Antioxidant Activity (DPPH) | Significant scavenging ability |
| Singlet Fission Efficiency | High (dependent on substituents) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
